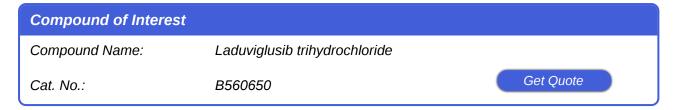


Application Notes: Dissolution and Handling of Laduviglusib Trihydrochloride for Experimental Use

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Laduviglusib, also known as CHIR-99021 or CT99021, is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) isoforms α and β , with IC50 values of 10 nM and 6.7 nM, respectively.[1][2][3] As a critical negative regulator in the Wnt signaling pathway, GSK-3's inhibition by Laduviglusib leads to the stabilization and nuclear accumulation of β -catenin, subsequently activating Wnt target gene transcription.[2][3][4] This mechanism makes Laduviglusib a valuable tool for various research applications, including the maintenance of embryonic stem cell pluripotency, directed differentiation of stem cells, organoid culture, and studies on tissue regeneration and metabolic diseases.[1][5]

This document provides detailed protocols for the dissolution, preparation, and handling of **Laduviglusib trihydrochloride** for both in vitro and in vivo experiments.

2. Physicochemical and Solubility Data

Laduviglusib trihydrochloride is the hydrochloride salt form of Laduviglusib.

Molecular Formula: C22H18Cl2N8·3HCl

Molecular Weight: 574.72 g/mol



• Appearance: White solid[2]

The solubility of **Laduviglusib trihydrochloride** can vary based on the solvent and formulation. The following table summarizes solubility data from various sources.

Solvent / Vehicle System	Max Concentration (mg/mL)	Molar Concentration (mM)	Notes
For In Vitro Use			
Water	17.1	~29.8	Sonication and gentle heating are recommended to aid dissolution.[2]
DMSO (Dimethyl Sulfoxide)	28.8	~50.2	Sonication is recommended.[2] Use freshly opened, anhydrous DMSO for best results.[6][7][8]
For In Vivo Use			
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 2.08	≥ 3.62	Prepare by adding co- solvents sequentially and ensuring the solution is clear before adding the next.[1]
10% DMSO + 90% Corn Oil	≥ 2.08	≥ 3.62	Prepare by adding DMSO stock to corn oil.[1]
20% SBE-β-CD in Saline (with 10% DMSO stock)	≥ 2.08	≥ 3.62	Add DMSO stock solution to the SBE-β-CD saline solution.[1]

3. Experimental Protocols



3.1. Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro Use)

High-concentration stock solutions in DMSO or water are recommended for long-term storage and convenient dilution into cell culture media.

Materials:

- Laduviglusib trihydrochloride powder
- Anhydrous, sterile DMSO
- Sterile deionized water
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Procedure for DMSO Stock Solution (e.g., 50 mM):

- Weighing: Accurately weigh the required amount of Laduviglusib trihydrochloride powder in a sterile tube. For 1 mL of a 50 mM stock solution, weigh 28.74 mg.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
- Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][5]

Procedure for Aqueous Stock Solution (e.g., 25 mM):

- Weighing: Accurately weigh the required amount of Laduviglusib trihydrochloride powder.
 For 1 mL of a 25 mM stock solution, weigh 14.37 mg.
- Solvent Addition: Add the calculated volume of sterile water.



- Dissolution: Vortex the solution. To aid dissolution, gently warm the tube to 37°C and sonicate until the solution is clear.[2][9]
- Storage: Aqueous solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh. If storage is necessary, filter-sterilize, aliquot, and store at -20°C for a short period.

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Caption: Workflow for preparing a stock solution of Laduviglusib trihydrochloride.

3.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium.

Procedure:

- Thaw a frozen aliquot of the DMSO or aqueous stock solution at room temperature.
- Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
- Serially dilute the stock solution directly into the culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
- Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[7]
- Mix thoroughly by gentle pipetting or swirling before adding to the cell culture. Use the prepared medium immediately.
- 3.3. Protocol 3: Preparation of Formulations for In Vivo Administration

The choice of vehicle for in vivo studies is critical for ensuring solubility and bioavailability. Always prepare in vivo formulations freshly on the day of use.[6]



Procedure for 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline:[1]

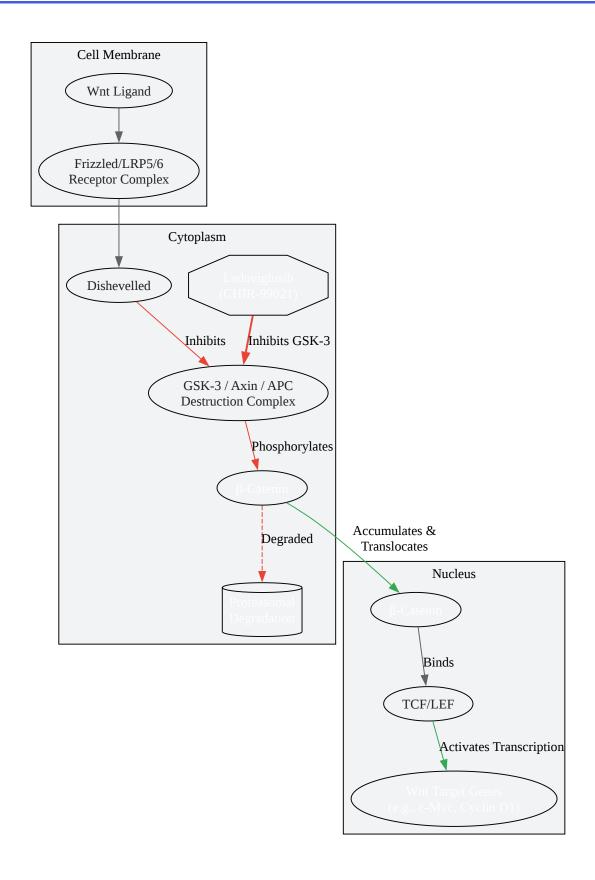
- Prepare a concentrated stock solution of Laduviglusib trihydrochloride in DMSO (e.g., 20.8 mg/mL).
- For 1 mL of final formulation, start with the required volume of the DMSO stock. For a final concentration of 2.08 mg/mL, this would be 100 μ L.
- Sequentially add the other co-solvents, ensuring the solution is clear after each addition:
 - $\circ~$ Add 400 μL of PEG300 to the DMSO stock. Mix until clear.
 - Add 50 μL of Tween-80. Mix until clear.
 - \circ Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
- The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.

Procedure for 10% DMSO + 90% Corn Oil:[1]

- Prepare a concentrated stock solution in DMSO as described above.
- For 1 mL of final formulation at a concentration of 2.08 mg/mL, add 100 μ L of the 20.8 mg/mL DMSO stock to 900 μ L of sterile corn oil.
- Vortex vigorously or sonicate until a uniform, clear solution or a fine suspension is formed.
- 4. Mechanism of Action: Wnt/β-Catenin Signaling Pathway

Laduviglusib's primary mechanism is the inhibition of GSK-3. In the canonical Wnt pathway, the absence of a Wnt signal allows a "destruction complex" (containing Axin, APC, and GSK-3) to phosphorylate β -catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib blocks the GSK-3 kinase activity, preventing β -catenin phosphorylation. This stabilized β -catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes.





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Caption: Laduviglusib inhibits GSK-3, activating the Wnt/β-catenin signaling pathway.



5. Storage and Stability

- Powder: Store the solid compound at -20°C for up to 3 years.[2] The product is typically shipped at ambient temperature, and short-term exposure to these conditions is acceptable.
 [5]
- Solutions: Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3] It is recommended to use freshly prepared working solutions and in vivo formulations on the same day.[5][6]

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